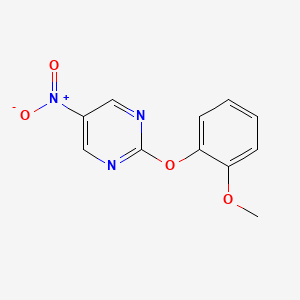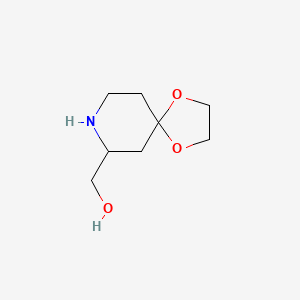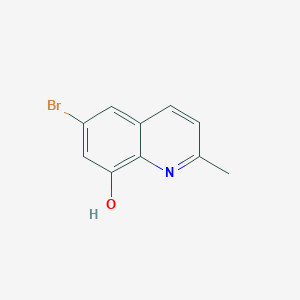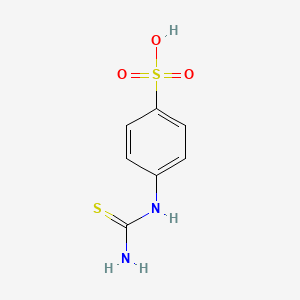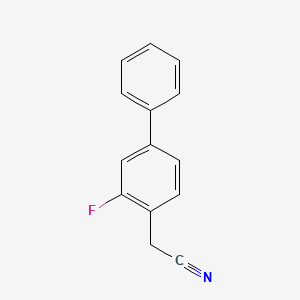![molecular formula C12H26OSi B13980873 Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- CAS No. 153645-78-4](/img/structure/B13980873.png)
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- is a silicon-based compound with a unique structure that includes three isopropyl groups and one methylethenyl group attached to a silicon atom through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- typically involves the reaction of tris(1-methylethyl)silane with an appropriate vinyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride (CuCl), to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules through its silicon atom, allowing it to act as a cross-linking agent in polymers and other materials. Its unique structure also enables it to interact with biological molecules, making it a potential candidate for drug delivery and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Silane, tris(1-methylethyl)(1-propyn-1-yloxy)-
- Silane, [[1-(1-methylethenyl)pentyl]oxy]bis(1-methylethyl)-
Uniqueness
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- stands out due to its specific combination of isopropyl and methylethenyl groups, which confer unique chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced materials and biomedical research.
Properties
CAS No. |
153645-78-4 |
|---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
tri(propan-2-yl)-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C12H26OSi/c1-9(2)13-14(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 |
InChI Key |
WQLOIPJBHZUMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


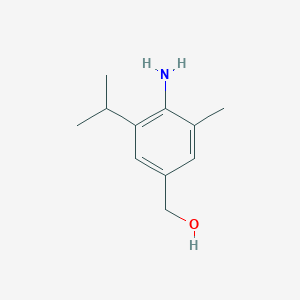
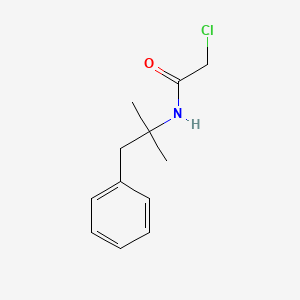
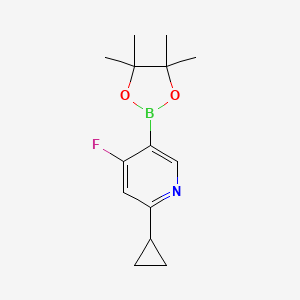
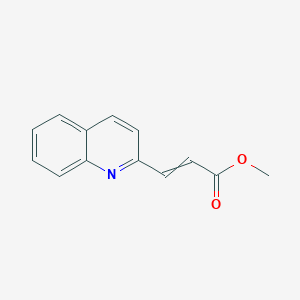
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
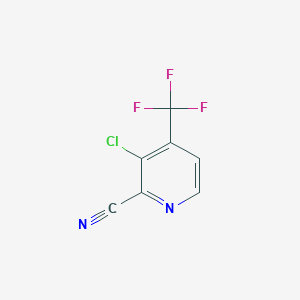
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)

